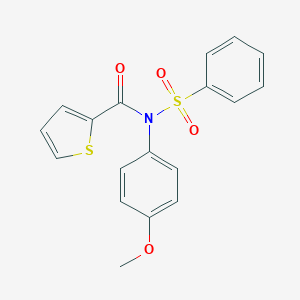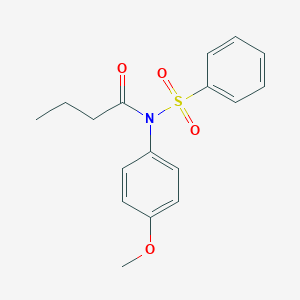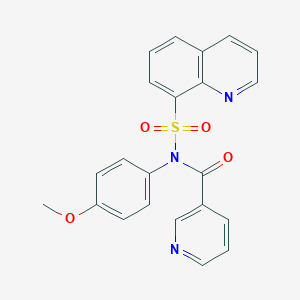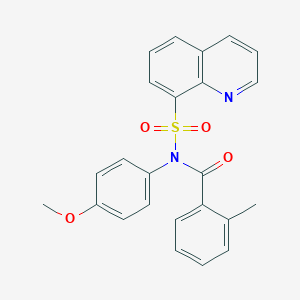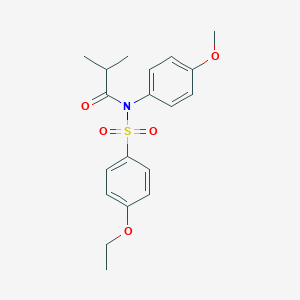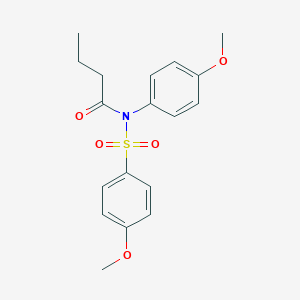![molecular formula C15H8BrF6NO2 B284124 N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B284124.png)
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide, commonly known as BTFA, is a chemical compound used in scientific research. It is a trifluoromethylated amide that has been synthesized to study its effects on biological systems. The compound has been shown to have potential applications in the fields of medicine, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of BTFA is not fully understood, but it is believed to act as an antioxidant and protect against oxidative stress. It has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which can cause damage to cells and tissues. BTFA may also modulate the activity of certain signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
BTFA has been shown to have various biochemical and physiological effects on biological systems. It has been shown to protect against oxidative stress and reduce inflammation. BTFA has also been shown to have neuroprotective effects and protect against the development of neurodegenerative diseases. Additionally, it has been shown to have anti-tumor effects and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
BTFA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is relatively safe to handle. However, there are also limitations to its use. It is a relatively new compound, and there is still much to be learned about its effects on biological systems. Additionally, its use may be limited by its cost and availability.
Zukünftige Richtungen
There are several future directions for research involving BTFA. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, BTFA may have applications in the development of new drugs and therapies for various diseases. Further research is also needed to investigate its effects on different types of cancer cells and its potential use in cancer treatment.
Synthesemethoden
BTFA can be synthesized via a multi-step process starting with the reaction of 3-bromophenol with 2,2,2-trifluoroacetyl chloride in the presence of a base. The resulting intermediate is then reacted with 2,5-difluorophenol in the presence of a catalyst to form the final product, BTFA. The synthesis of BTFA is a relatively complex process that requires specialized equipment and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
BTFA has been used in various scientific research applications, such as studying the mechanism of action of certain drugs and investigating the effects of oxidative stress on biological systems. It has been shown to have potential applications in the treatment of diseases such as cancer, Alzheimer's, and Parkinson's. BTFA has also been used in the development of new drugs and therapies.
Eigenschaften
Molekularformel |
C15H8BrF6NO2 |
|---|---|
Molekulargewicht |
428.12 g/mol |
IUPAC-Name |
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H8BrF6NO2/c16-9-2-1-3-10(7-9)25-12-5-4-8(14(17,18)19)6-11(12)23-13(24)15(20,21)22/h1-7H,(H,23,24) |
InChI-Schlüssel |
UFKUKYVTJBITPP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




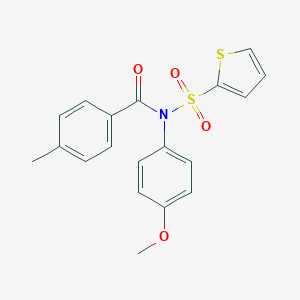
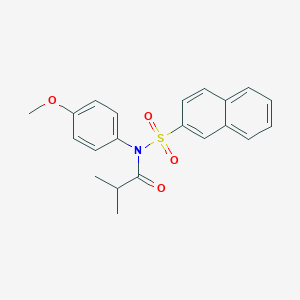

![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
